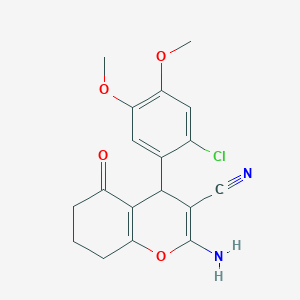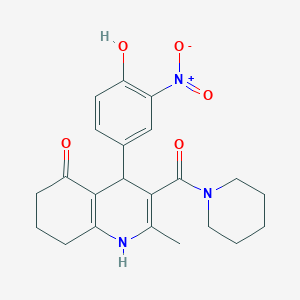![molecular formula C20H24N2O2S B4072310 N-(sec-butyl)-2-{[2-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4072310.png)
N-(sec-butyl)-2-{[2-(phenylthio)propanoyl]amino}benzamide
Übersicht
Beschreibung
N-(sec-butyl)-2-{[2-(phenylthio)propanoyl]amino}benzamide, commonly known as BPTES, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. In
Wirkmechanismus
BPTES selectively binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This, in turn, leads to a decrease in the production of ATP and other essential metabolites required for cancer cell survival. This metabolic stress induces apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
BPTES has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in mouse models of cancer. BPTES has been reported to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BPTES is its selectivity for cancer cells, which minimizes toxicity in normal cells. BPTES has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to other therapies. However, BPTES has limitations in terms of its bioavailability and pharmacokinetics, which may limit its effectiveness in vivo.
Zukünftige Richtungen
For BPTES research include the development of more potent and selective inhibitors of glutaminase, the optimization of BPTES pharmacokinetics and bioavailability, and the evaluation of BPTES in combination with other cancer therapies. Additionally, further studies are needed to elucidate the mechanism of action of BPTES and its potential as a therapeutic agent for other diseases.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in the production of ATP and other essential metabolites required for cancer cell survival. This, in turn, leads to the induction of apoptosis in cancer cells, making BPTES a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(2-phenylsulfanylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-4-14(2)21-20(24)17-12-8-9-13-18(17)22-19(23)15(3)25-16-10-6-5-7-11-16/h5-15H,4H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTCDYIAEKDBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C(C)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(sec-butyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072234.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4072235.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4072238.png)

![1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4072254.png)

![1-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4072268.png)
![{3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol](/img/structure/B4072275.png)
![2-methoxy-4-[2-methyl-3-(4-morpholinylcarbonyl)-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4072291.png)
![N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4072292.png)

![1'-methylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4'-piperidine]](/img/structure/B4072323.png)
![(4-{[(4-sec-butylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4072325.png)
